Sodium Chlorodifluoroacetate: A Technical Guide for Researchers
Sodium Chlorodifluoroacetate: A Technical Guide for Researchers
Introduction
Sodium chlorodifluoroacetate, identified by the CAS Number 1895-39-2 , is an organofluorine compound that has garnered significant attention in synthetic organic chemistry.[1][2] It is a salt derived from the neutralization of chlorodifluoroacetic acid.[1] This white, crystalline solid is particularly valued as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[3] The strategic introduction of fluorine atoms into molecules can significantly enhance their efficacy, bioavailability, and metabolic stability, making sodium chlorodifluoroacetate a critical reagent in the development of pharmaceuticals and agrochemicals.[2][4] This guide provides an in-depth overview of its properties, synthesis, applications, and key experimental protocols.
Chemical and Physical Properties
The fundamental properties of sodium chlorodifluoroacetate are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1895-39-2 | [5][6][7][8] |
| Molecular Formula | C₂ClF₂NaO₂ | [5][7][8][9] |
| Molecular Weight | 152.46 g/mol | [5][7] |
| Appearance | White to off-white powder or crystal | [1][6] |
| Melting Point | 196-198 °C (decomposes) | [10][6][8] |
| Solubility | Soluble in dimethoxyethane, diglyme (0.60 g/mL), triglyme, and dimethylformamide. | [10][6] |
| IUPAC Name | sodium 2-chloro-2,2-difluoroacetate | [7] |
| InChI Key | MRTAVLDNYYEJHK-UHFFFAOYSA-M | [1] |
| Synonyms | Chlorodifluoroacetic Acid Sodium Salt |
Safety and Hazard Information
Sodium chlorodifluoroacetate is classified as a hazardous substance and requires careful handling.[11][12] It is an irritant and is hygroscopic.[10][6] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[9][12]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][8] |
| Signal Word | Warning | [8][12] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12][13] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P501 | [1][7][12] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [7][11][12] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [11][12] |
| Incompatible Materials | Strong oxidizing agents | [9][11] |
| Hazardous Decomposition | Upon heating, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas. | [9][11] |
Core Reactivity: Generation of Difluorocarbene
The primary utility of sodium chlorodifluoroacetate in organic synthesis stems from its ability to generate difluorocarbene (:CF₂) upon thermal decomposition.[1][2] This process involves decarboxylation, which is typically carried out in a high-boiling solvent like diglyme at elevated temperatures.[1][14] The resulting electrophilic difluorocarbene is a transient species that can be trapped in situ by a variety of nucleophiles and unsaturated systems.[15][16]
Caption: Thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline key experimental procedures involving sodium chlorodifluoroacetate.
Synthesis of Sodium Chlorodifluoroacetate
This compound is typically prepared by the neutralization of chlorodifluoroacetic acid.[10][14]
-
Reagents: Chlorodifluoroacetic acid, Sodium Hydroxide (or Sodium Carbonate), Methanol (or Diethyl Ether).[10][14]
-
Procedure (using NaOH): [14]
-
Prepare a solution of sodium hydroxide (1.52 mol) in methanol (700 ml) and cool it in a stirring apparatus.
-
Slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 ml) to the cooled NaOH solution.
-
Maintain the temperature of the reaction mixture below 40°C during the addition.
-
After the addition is complete, remove the solvent under reduced pressure to obtain the sodium chlorodifluoroacetate salt.
-
Dry the resulting salt in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[10]
-
Caption: Workflow for the synthesis of sodium chlorodifluoroacetate.
Difluoromethylation of Thiols and Phenols
Sodium chlorodifluoroacetate is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including thiols (S-H), phenols (O-H), selenols (Se-H), and heterocyclic amines (N-H).[3][15][16]
-
-
To a reaction vessel, add the thiol or phenol substrate (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., DMF).
-
Add sodium chlorodifluoroacetate (2.0-3.0 mmol).
-
Heat the reaction mixture to 95°C and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired difluoromethylated compound.
-
Caption: General pathway for heteroatom difluoromethylation using :CF₂.
Synthesis of 1,1-Difluoro Olefins
A classic application is the reaction with aldehydes or ketones in the presence of triphenylphosphine (PPh₃) to form 1,1-difluoro olefins, which is analogous to a Wittig reaction.[2][10][14]
-
Reagents: Aldehyde or ketone, triphenylphosphine, sodium chlorodifluoroacetate, and a high-boiling solvent (e.g., diglyme).[14]
-
Procedure: [14]
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, place triphenylphosphine (0.088 mol), the aldehyde (0.081 mol), and anhydrous diglyme (10 ml).
-
Prepare a solution of dry sodium chlorodifluoroacetate (0.12 mol) in diglyme (50 ml) and place it in the heated (60°C) dropping funnel.
-
Purge the system with dry nitrogen. Heat the flask contents to 160°C in an oil bath.
-
Add the sodium chlorodifluoroacetate solution dropwise over 1.5–2 hours. Caution: The decomposition is exothermic; maintaining a steady bath temperature is critical to avoid a violent reaction.[14]
-
After the addition, flash-distill the product and solvent at reduced pressure (1 mm) into a receiver cooled with dry ice.
-
Fractionally distill the collected liquid to isolate the pure 1,1-difluoro olefin product.
-
Applications in Drug Discovery and Development
The incorporation of fluorine, particularly the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) groups, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[2]
-
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its interaction with a receptor.
Sodium chlorodifluoroacetate provides a direct and efficient route to these valuable fluorinated functionalities.[2] It has been used in the synthesis of various pharmaceutical intermediates and complex molecules, including mGluR5 negative allosteric modulators and precursors for fluorinated nucleoside analogues.[18] The difluoromethylation of heterocycles, a common scaffold in many drugs, is a key application.[3][19] For instance, the difluoromethylation of an intermediate was a key step in the synthesis of certain bioactive compounds.[19] Its role as a building block for geminal difluorinated cyclopropanes further expands its utility in creating novel drug candidates.[2]
References
- 1. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. 1895-39-2 | Sodium chlorodifluoroacetate - Alachem Co., Ltd. [alachem.co.jp]
- 6. chemwhat.com [chemwhat.com]
- 7. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium chlorodifluoroacetate | CAS#:1895-39-2 | Chemsrc [chemsrc.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Sodium chlorodifluoroacetate | 1895-39-2 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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- 13. chemos.de [chemos.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
